molecular formula C16H29NaO7S B13824470 Sodium 1,4-diisohexyl sulphonatosuccinate CAS No. 4632-96-6

Sodium 1,4-diisohexyl sulphonatosuccinate

Cat. No.: B13824470
CAS No.: 4632-96-6
M. Wt: 388.5 g/mol
InChI Key: QIZXJUCBIXXCLG-UHFFFAOYSA-M
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Description

Contextualization within Anionic Surfactant Chemistry and Its Derivatives

Anionic surfactants are a major class of surface-active agents characterized by a negatively charged hydrophilic head group. researchgate.net This class includes a wide array of chemical structures, such as carboxylates, sulfates, and sulfonates, which dictate their specific properties and applications. jnfuturechemical.com Sodium 1,4-diisohexyl sulphonatosuccinate falls under the sulfonate category, a group known for its stability over a broad pH range and good water solubility. jnfuturechemical.com

The general structure of a sulphonatosuccinate consists of a succinic acid backbone that has been esterified with one or two alcohol molecules and then sulfonated. The length and branching of the alkyl chains of the alcohol significantly influence the surfactant's properties. In the case of this compound, the presence of two branched isohexyl chains results in a molecule with a larger cross-sectional area compared to its linear isomers. This branching affects its packing at interfaces, its solubility in various solvents, and its micellization behavior.

The properties of this compound can be compared to other dialkyl sulphonatosuccinates to understand the impact of its specific alkyl chain structure. For instance, the well-studied Sodium dioctyl sulphosuccinate (AOT) is known for its ability to form reverse micelles in nonpolar solvents. nih.gov The shorter and branched isohexyl chains in this compound are expected to alter the geometry of the surfactant molecule, which in turn influences its aggregation behavior and interfacial properties. Comparative studies of various dialkyl sulphonatosuccinates have shown that changes in the alkyl chain can significantly impact their effectiveness in applications such as hydrophobic ion pairing. nih.gov

Historical and Current Research Trajectories for Sulphonatosuccinate Compounds

The study of surfactants has a long history, with early forms being used for cleansing for millennia. researchgate.net The development of synthetic surfactants, including sulphonatosuccinates, began in the early 20th century as an alternative to traditional soaps, offering better performance in hard water. Research into these compounds has since evolved from basic characterization to their application in a wide range of advanced technologies.

Historically, research on sulphonatosuccinates focused on their synthesis and fundamental properties like critical micelle concentration (CMC), surface tension reduction, and emulsification capabilities. These studies laid the groundwork for their use in industrial applications such as detergents, emulsifiers, and wetting agents.

Current research on sulphonatosuccinate compounds has expanded to more specialized areas. For example, their role in the formation of microemulsions and nanoparticles is an active area of investigation. The ability of some sulphonatosuccinates to act as dispersants for oil spills has also been a subject of recent studies. ingentaconnect.com Furthermore, there is a growing interest in the use of sulphonatosuccinates in pharmaceutical and biomedical applications, such as in drug delivery systems and as functional excipients. nih.gov The trend in current research is to design and synthesize novel sulphonatosuccinate structures with tailored properties for specific, high-value applications. bohrium.com This includes modifying the alkyl chains to enhance biodegradability or to achieve specific interfacial properties. nih.gov

Fundamental Research Questions and Objectives for this compound Investigations

The specific molecular structure of this compound raises several fundamental research questions that drive its investigation. The primary objectives of studying this compound are to understand how its unique branched alkyl structure influences its behavior in solution and at interfaces, and how these properties can be harnessed for specific applications.

Key research questions include:

What is the precise critical micelle concentration (CMC) of this compound in aqueous solutions, and how does it compare to other dialkyl sulphonatosuccinates? Understanding the CMC is crucial for determining the concentration at which the surfactant begins to form micelles and exhibit its full surface activity.

How does the branched isohexyl structure affect the packing of the surfactant molecules at the air-water and oil-water interfaces? The geometry of the surfactant molecules influences the reduction of surface and interfacial tension, which is a key parameter for applications like emulsification and foaming.

What are the thermodynamic parameters of micellization for this compound? Investigating the enthalpy, entropy, and Gibbs free energy of micellization provides insights into the driving forces behind the self-assembly process.

Can this compound form stable microemulsions, and what are the phase diagrams for relevant oil-water-surfactant systems? The ability to form microemulsions is important for applications in enhanced oil recovery, drug delivery, and nanoparticle synthesis.

What is the potential of this compound in specialized applications, such as in the formulation of personal care products or as a dispersing agent in complex industrial formulations? Research in this area aims to identify niche applications where the specific properties of this surfactant offer an advantage over other commercially available surfactants.

The following data tables provide some of the key physicochemical properties of this compound and a closely related compound, Sodium 1,4-dihexyl sulphonatosuccinate, for comparative purposes.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number6001-97-4 habitablefuture.org
Molecular FormulaC16H29NaO7S habitablefuture.org
Molecular Weight388.45 g/mol habitablefuture.org
Comparative Physicochemical Properties of a Related Sulphonatosuccinate
PropertySodium 1,4-dihexyl sulphonatosuccinateReference
CAS Number3006-15-3 cir-safety.org
Molecular FormulaC16H29NaO7S cir-safety.org
Molecular Weight388.47 g/mol cir-safety.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4632-96-6

Molecular Formula

C16H29NaO7S

Molecular Weight

388.5 g/mol

IUPAC Name

sodium;1,4-bis(4-methylpentoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C16H30O7S.Na/c1-12(2)7-5-9-22-15(17)11-14(24(19,20)21)16(18)23-10-6-8-13(3)4;/h12-14H,5-11H2,1-4H3,(H,19,20,21);/q;+1/p-1

InChI Key

QIZXJUCBIXXCLG-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCOC(=O)CC(C(=O)OCCCC(C)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Analysis for Sodium 1,4 Diisohexyl Sulphonatosuccinate

Esterification and Sulphonation Reaction Mechanisms

The foundational chemistry for producing sodium 1,4-diisohexyl sulphonatosuccinate involves the formation of diisohexyl maleate (B1232345) from maleic anhydride (B1165640) and isohexyl alcohol, which is subsequently sulphonated.

Direct esterification is the most common route for synthesizing the diisohexyl maleate intermediate. The process begins with the reaction of maleic anhydride with two equivalents of isohexyl alcohol. wikipedia.orgzbaqchem.com This reaction typically proceeds in two distinct stages:

Monoesterification: The first stage is a rapid, non-catalytic, and nearly irreversible reaction. The alcohol attacks one of the carbonyl groups of the maleic anhydride ring, leading to its opening and the formation of a monoester. researchgate.net

Diesterification: The second stage involves the esterification of the remaining carboxylic acid group on the monoester with a second molecule of isohexyl alcohol to form the diester and a molecule of water. This step is a slower, reversible equilibrium reaction and requires a catalyst and often heat to proceed efficiently. zbaqchem.comresearchgate.net

The removal of water is crucial to drive the equilibrium towards the formation of the diester product, thereby maximizing the yield.

Catalysis: Acid catalysts are typically employed to accelerate the second stage of the esterification. Common catalysts include homogeneous acids like sulfuric acid and p-toluenesulfonic acid (p-TSA), as well as heterogeneous solid acid catalysts. zbaqchem.comresearchgate.netgoogle.com The choice of catalyst significantly influences the reaction kinetics and temperature requirements. zbaqchem.com For instance, studies on the esterification of maleic anhydride with similar alcohols have shown that the reaction order and rate constants are dependent on the catalyst used. researchgate.netresearchgate.net

Catalyst TypeExamplesKey Characteristics
Homogeneous Acid Sulfuric acid, p-toluenesulfonic acidHigh activity, operates at lower temperatures, requires neutralization and removal steps, potentially leading to waste generation. google.com
Heterogeneous Acid Acidic ion-exchange resins (e.g., Dowex)Simplifies catalyst separation and recovery, reduces corrosive waste, may require higher reaction temperatures. researchgate.net
Amphoteric Tetrabutyl titanateCan alter the reaction order compared to acid catalysts, offering a different kinetic profile. researchgate.netresearchgate.net

Transesterification presents an alternative pathway for producing diisohexyl maleate. This process involves reacting a pre-existing ester, such as dimethyl maleate, with isohexyl alcohol in the presence of a catalyst. wikipedia.org The reaction mechanism, which can be catalyzed by either acids or bases, proceeds through a tetrahedral intermediate. masterorganicchemistry.com

The general reaction is as follows: Dialkyl Maleate (e.g., Dimethyl Maleate) + 2 Isohexyl Alcohol ⇌ Diisohexyl Maleate + 2 Alcohol (e.g., Methanol)

To achieve a high yield of the desired diisohexyl maleate, the equilibrium must be shifted towards the products. This is typically accomplished by continuously removing the lower-boiling alcohol byproduct (e.g., methanol) from the reaction mixture through distillation. wikipedia.org While widely used in polyester (B1180765) production, this method's application for sulphonatosuccinate precursors depends on the relative cost and availability of the starting dialkyl maleate versus maleic anhydride.

FeatureDirect EsterificationTransesterification
Reactants Maleic Anhydride + Isohexyl AlcoholDialkyl Maleate + Isohexyl Alcohol
Byproduct WaterLower-boiling Alcohol (e.g., Methanol)
Driving Force Removal of waterRemoval of byproduct alcohol
Primary Catalyst Acid catalysts (e.g., H₂SO₄, p-TSA)Acid or Base catalysts, Enzymes (Lipases) wikipedia.org

The final step in the synthesis is the sulphonation of the diisohexyl maleate intermediate. This is an addition reaction where a sulphonating agent, typically an aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃), adds across the carbon-carbon double bond of the maleate backbone. wikipedia.org

The reaction is a nucleophilic addition, yielding the final this compound product. The kinetics of this gas-liquid reaction are influenced by factors such as temperature, pressure, reactant concentrations, and the efficiency of mixing. researchgate.net From a reaction engineering perspective, the process is often carried out in a sealed reactor under controlled temperature and pressure to prevent the escape of sulfur dioxide (SO₂), which can result from the decomposition of the bisulfite solution. google.comuodiyala.edu.iq The reaction mixture is typically heated to ensure a reasonable reaction rate, with maturation periods to drive the reaction to completion. google.com

Novel Synthetic Strategies for Regioselectivity and Yield Optimization

While the synthesis of a symmetric diester like diisohexyl sulphonatosuccinate does not present regioselectivity challenges, the principles of regioselective control are critical in the broader class of sulphosuccinates, particularly for monoesters. For instance, the Larpent procedure demonstrates a method for the regioselective synthesis of α-type alkyl sulphosuccinate monoesters by controlling the addition of sodium bisulfite to a maleic acid monoester. nih.govnih.gov

For diester synthesis, research focuses on optimizing reaction conditions to maximize yield and purity. Key strategies include:

Molar Ratio Control: Using a slight excess of the alcohol (e.g., a 1:2.10 to 1:2.20 molar ratio of maleic anhydride to isohexyl alcohol) can help drive the esterification to completion. google.com

Catalyst Optimization: Selecting the appropriate catalyst and its concentration can significantly reduce reaction time and temperature, minimizing the formation of byproducts like fumaric acid. zbaqchem.com

Phase-Transfer Catalysis: In the sulphonation step, phase-transfer catalysts can be employed to enhance the reaction rate between the water-insoluble diisohexyl maleate and the aqueous sodium bisulfite solution. google.com

Process Parameter Tuning: Precise control over temperature, pressure, and reaction time during both esterification and sulphonation is crucial for maximizing conversion and minimizing degradation or side reactions. google.comgoogle.com

ParameterOptimization StrategyDesired Outcome
Reactant Ratio Slight excess of isohexyl alcoholDrive equilibrium to favor diester formation.
Esterification Catalyst Use of efficient catalysts (e.g., p-TSA)Reduce reaction time and temperature, increase selectivity. zbaqchem.comgoogle.com
Water Removal Efficient dehydration during esterificationMaximize diester yield by shifting equilibrium.
Sulphonation Conditions Controlled temperature and pressurePrevent SO₂ loss and ensure complete addition reaction. google.com

Green Chemistry Principles and Sustainable Synthesis of Sulphonatosuccinate Analogues

The principles of green chemistry are increasingly being applied to the synthesis of surfactants to reduce environmental impact. pnas.org The synthesis of this compound and its analogues can be made more sustainable through several approaches. surfactgreen.comblazingprojects.com

Atom Economy: The synthesis has an inherently high atom economy, as both the esterification (a condensation reaction) and sulphonation (an addition reaction) incorporate the vast majority of reactant atoms into the final product, with water being the only significant byproduct in the first step. acs.org

Use of Renewable Feedstocks: A key area for greening the process is the use of bio-based raw materials. researchgate.net Isohexyl alcohol can potentially be derived from renewable sources (oleochemicals) rather than petrochemicals, which improves the sustainability profile of the final surfactant. ripublication.com

Catalysis: Replacing homogeneous acid catalysts like sulfuric acid with reusable, heterogeneous solid acid catalysts minimizes acidic waste and simplifies product purification. researchgate.net

Waste Prevention: Optimizing reaction conditions to achieve high yields (approaching 98% for esterification) reduces the formation of byproducts and waste. researchgate.net Furthermore, process innovations, such as recycling tail gas from the sulphonation step, can capture and reuse materials like SO₂. google.com

Design for Degradation: Sulphonatosuccinate surfactants are generally known for their ready biodegradability, which aligns with the green chemistry principle of designing chemicals that break down into innocuous substances after use. acs.orgripi.ir

Green Chemistry PrincipleApplication in Sulphonatosuccinate Synthesis
1. Prevention Optimizing reactions to maximize yield and minimize byproducts. researchgate.net
2. Atom Economy The overall synthesis is an addition and condensation process, leading to high atom economy. acs.org
5. Safer Solvents & Auxiliaries Developing solvent-free reaction conditions for esterification. surfactgreen.com
7. Use of Renewable Feedstocks Sourcing isohexyl alcohol from bio-based (oleochemical) origins. researchgate.netripublication.com
9. Catalysis Employing reusable heterogeneous (solid acid) catalysts instead of homogeneous mineral acids. researchgate.net
10. Design for Degradation The resulting sulphonatosuccinate structure is known to be biodegradable. ripi.ir

Thermodynamics and Kinetics of Solution Behavior for Sodium 1,4 Diisohexyl Sulphonatosuccinate

Micellization Phenomena and Critical Micelle Concentration (CMC) Determination Methodologies

The formation of micelles is a hallmark of surfactant behavior in solution, occurring above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter for any application of a surfactant and is typically determined by monitoring a physical property of the solution that changes abruptly at the onset of micellization. Common methods for CMC determination include surface tension measurements, conductivity measurements, and fluorescence spectroscopy. For Sodium 1,4-diisohexyl sulphonatosuccinate, a data table detailing its CMC under various temperatures and in the presence of different electrolytes would be essential for understanding its fundamental solution behavior.

The process of micellization can be described by thermodynamic models that quantify the driving forces behind the self-assembly. The pseudo-phase separation model is a common approach, treating the formation of micelles as a phase transition. Key thermodynamic parameters include the standard Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic). These values provide insight into whether the process is enthalpically or entropically driven. For this compound, a table of these thermodynamic parameters, derived from the temperature dependence of the CMC, would be necessary for a complete understanding.

Micelles are dynamic structures, constantly forming and breaking apart. The kinetics of these processes are characterized by the rates of monomer insertion into and exit from the micelle. Techniques such as temperature-jump, pressure-jump, and ultrasonic relaxation are used to study these fast kinetics. Detailed research findings on the relaxation times for micellar formation and breakdown of this compound would be required here.

Aggregation Behavior Beyond Spherical Micellization

At higher concentrations, or under specific solution conditions, surfactants can form more complex structures than simple spherical micelles.

Vesicles are enclosed bilayer structures that can encapsulate a volume of the solvent. The formation of vesicles by a single-tailed surfactant is less common but can be induced by changes in pH, temperature, or the addition of other molecules. For this compound, experimental evidence from techniques like transmission electron microscopy (TEM) or light scattering would be needed to confirm vesicle formation.

In concentrated solutions, surfactant aggregates can order into various liquid crystalline phases, such as hexagonal, cubic, and lamellar phases. The phase behavior is typically studied as a function of surfactant concentration and temperature. A phase diagram for the this compound-water system would be the central piece of data for this section.

The formation of complex, extended structures like worm-like micelles or liquid crystalline phases imparts significant changes to the viscosity and viscoelastic properties of the solution. Rheological measurements would provide data on the flow behavior of concentrated this compound solutions, which would be presented in data tables and graphs.

Solubilization Mechanisms in Micellar Systems

The primary mechanism by which this compound enhances the solubility of poorly soluble compounds is through their incorporation into its micelles, a process known as micellar solubilization. The specific location and orientation of a solubilized molecule, or "solubilizate," within the micelle are dictated by its polarity and chemical structure. While direct research on this compound is limited, extensive studies on the structurally similar surfactant, sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), provide valuable insights into the likely solubilization mechanisms.

The micelle of this compound can be conceptualized as having several distinct regions, each offering a different microenvironment for solubilization:

The Hydrophobic Core: The innermost region of the micelle is formed by the aggregation of the nonpolar isohexyl chains. This hydrocarbon core provides a nonpolar environment ideal for the solubilization of hydrophobic molecules such as alkanes, oils, and other nonpolar organic compounds. The driving force for this process is the "like dissolves like" principle, where the nonpolar solubilizate is shielded from the unfavorable interactions with the aqueous bulk phase.

The Palisade Layer: This is the region between the hydrophobic core and the hydrophilic head groups. It is a region of intermediate polarity and is where the ester linkages of the sulfosuccinate are located. Molecules with some degree of polarity, such as long-chain alcohols or fatty acids, are often solubilized in this layer. Their nonpolar tails will be oriented towards the hydrophobic core, while their polar groups will be situated closer to the polar head groups of the surfactant.

The Micelle-Water Interface (Stern Layer): This region comprises the hydrated polar sulfonate head groups. Polar molecules and compounds capable of electrostatic interactions or hydrogen bonding with the head groups can be adsorbed at this interface. For instance, certain dyes and polar drugs may find this region to be the most favorable for solubilization.

The solubilization capacity of this compound micelles is not infinite and depends on factors such as the size and shape of the micelles, which are in turn influenced by the surfactant concentration and environmental conditions. The branching of the isohexyl chains in this compound creates a less densely packed hydrophobic core compared to linear-chain surfactants. This can lead to a higher capacity for solubilizing bulky or irregularly shaped nonpolar molecules.

Furthermore, in non-aqueous solvents, this compound can form reverse micelles (or water-in-oil microemulsions). In this case, the polar head groups form a hydrophilic core that can solubilize water and other polar substances within the nonpolar bulk solvent. The solubilization locus for proteins and other biomolecules in such systems is often at the interface between the water pool and the surfactant head groups. nih.gov

Influence of Environmental Parameters on Aggregation Structures and Phase Behavior

The self-assembly of this compound into various aggregation structures and the resulting phase behavior of its solutions are highly dependent on the surrounding environmental conditions. Parameters such as ionic strength, temperature, pH, and the presence of co-solutes can significantly alter the delicate balance of forces that govern micelle formation and stability.

Ionic Strength: The addition of electrolytes to an aqueous solution of this compound has a pronounced effect on its aggregation behavior. The presence of counter-ions (e.g., Na⁺ from the surfactant itself or from added salts) screens the electrostatic repulsion between the negatively charged sulfonate head groups at the micelle surface. This charge screening allows the surfactant molecules to pack more closely together, which generally leads to:

A decrease in the critical micelle concentration (CMC), meaning that micelles form at a lower surfactant concentration.

An increase in the micellar aggregation number, resulting in larger micelles.

A potential change in micelle shape, from spherical to more elongated or cylindrical structures.

The type and concentration of the added salt are crucial. Divalent cations (e.g., Ca²⁺, Mg²⁺) are much more effective at screening the head group repulsion than monovalent cations (e.g., Na⁺, K⁺) and can thus induce more significant changes in aggregation behavior at lower concentrations.

Interactive Data Table: Effect of Ionic Strength on Micellar Properties of Anionic Surfactants

Ionic Strength (Added NaCl)Critical Micelle Concentration (CMC)Aggregation NumberMicelle Shape
LowHigherSmallerSpherical
ModerateLowerLargerSpherical/Slightly Elongated
HighSignificantly LowerMuch LargerCylindrical/Worm-like

Note: This table represents general trends observed for anionic surfactants and is expected to be applicable to this compound.

Temperature: Temperature influences both the solubility of the surfactant and the hydrophobic interactions that drive micellization. For many ionic surfactants, an increase in temperature initially leads to a slight decrease in the CMC, as the increased thermal energy promotes the dehydration of the hydrophobic tails, making their aggregation more favorable. However, at higher temperatures, the increased kinetic energy of the surfactant molecules can disrupt the organized micellar structures, potentially leading to an increase in the CMC or a change in the phase behavior of the solution.

For some branched-chain surfactants, temperature changes can induce phase transitions. For example, a solution might transition from a clear micellar solution to a liquid crystalline phase or a cloudy two-phase system as the temperature is raised. The specific phase behavior is dependent on the surfactant concentration.

Co-solutes: The addition of other substances, known as co-solutes or co-solvents, can significantly modify the solution behavior of this compound. The nature of the co-solute determines its effect:

Nonpolar Co-solutes (e.g., oils, hydrocarbons): These are typically solubilized in the hydrophobic core of the micelles, leading to an increase in micelle size. At higher concentrations, this can lead to the formation of microemulsions.

Polar Organic Co-solutes (e.g., short-chain alcohols): These molecules tend to accumulate at the micelle-water interface. They can act as "co-surfactants," reducing the repulsion between the surfactant head groups and thereby lowering the CMC and promoting the formation of larger or differently shaped aggregates. However, at high concentrations, they can disrupt micelle formation altogether by increasing the solubility of the surfactant monomers in the bulk solution.

Polymers: Certain water-soluble polymers can interact with the micelles, leading to the formation of polymer-surfactant complexes. This can result in a significant increase in the viscosity of the solution and can either stabilize or destabilize the micellar aggregates depending on the specific polymer and surfactant.

The intricate interplay of these environmental factors dictates the final aggregation structures and phase behavior of this compound solutions, which in turn governs its effectiveness in various applications.

Interfacial Science and Stabilization Mechanisms Mediated by Sodium 1,4 Diisohexyl Sulphonatosuccinate

Adsorption at Liquid-Liquid and Liquid-Air Interfaces

The efficacy of sodium 1,4-diisohexyl sulphonatosuccinate as a surface-active agent is rooted in its ability to adsorb at interfaces, a phenomenon that can be quantified and characterized through various physicochemical methods.

Adsorption Isotherms and Surface Excess Determination

The adsorption of this compound at an interface is described by an adsorption isotherm, which relates the concentration of the surfactant at the interface (surface excess concentration) to its concentration in the bulk phase at a constant temperature. The surface excess concentration (Γ) can be determined experimentally, often through surface tension measurements. As the bulk concentration of the surfactant increases, the surface tension of the solution decreases until it reaches a plateau, at which point the critical micelle concentration (CMC) is reached.

The Gibbs adsorption isotherm provides a thermodynamic framework for calculating the surface excess concentration from the change in surface tension with respect to the logarithm of the surfactant concentration. This relationship is crucial for understanding the packing density of the surfactant molecules at the interface.

Table 1: Illustrative Adsorption Data for this compound at the Air-Water Interface

Bulk Concentration (mol/L)Surface Tension (mN/m)Surface Excess (mol/m²)
1.0 x 10⁻⁵65.21.2 x 10⁻⁶
5.0 x 10⁻⁵58.52.5 x 10⁻⁶
1.0 x 10⁻⁴52.13.8 x 10⁻⁶
5.0 x 10⁻⁴40.34.5 x 10⁻⁶
1.0 x 10⁻³ (CMC)35.04.7 x 10⁻⁶

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the relationship between bulk concentration, surface tension, and surface excess.

Dynamics of Interfacial Film Formation and Relaxation

The process by which this compound molecules adsorb to a newly created interface is not instantaneous. The dynamics of this process are governed by the diffusion of surfactant monomers from the bulk to the subsurface layer, followed by their adsorption onto the interface itself. The rate of adsorption is a critical factor in processes where interfaces are rapidly formed or deformed, such as in emulsification.

Once an interfacial film is formed, it can be subjected to various perturbations, such as expansion or compression. The response of the film to these changes is characterized by its relaxation behavior. Interfacial rheology techniques, such as oscillating drop or bubble methods, are employed to study the viscoelastic properties of the adsorbed layer. These studies provide insights into the strength and elasticity of the interfacial film, which are directly related to the stability of the dispersed systems it stabilizes.

Emulsion and Microemulsion Formation Mechanisms

The ability of this compound to form stable emulsions and microemulsions is a direct consequence of its interfacial activity.

Role in Interfacial Tension Reduction

A key function of this compound in emulsion formation is its ability to significantly lower the interfacial tension between two immiscible liquids, such as oil and water. By adsorbing at the oil-water interface, the surfactant molecules orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails in the oil phase. This arrangement disrupts the cohesive forces between the molecules of each phase at the interface, leading to a reduction in interfacial tension.

The extent of interfacial tension reduction is dependent on the concentration of the surfactant, with a more pronounced effect observed as the concentration approaches the CMC. This reduction in interfacial tension facilitates the dispersion of one liquid into another as fine droplets, as less energy is required to create the new interfacial area.

Mechanisms of Emulsion Stability and Destabilization

The long-term stability of an emulsion is determined by the ability of the adsorbed surfactant film to prevent the coalescence of dispersed droplets. This compound contributes to emulsion stability through several mechanisms:

Steric Hindrance: The bulky isohexyl groups of the surfactant create a physical barrier around the droplets, preventing them from approaching each other too closely.

Electrostatic Repulsion: The negatively charged sulphonate head groups create a repulsive electrostatic force between droplets, further hindering coalescence.

Gibbs-Marangoni Effect: If two droplets approach each other, the thinning of the liquid film between them creates a surface tension gradient. This gradient induces a flow of liquid back into the thinning region, which counteracts the drainage and subsequent rupture of the film.

Destabilization of these emulsions can occur through processes such as creaming or sedimentation (due to density differences), flocculation (aggregation of droplets without coalescence), and ultimately, coalescence, where droplets merge to form larger ones, leading to phase separation.

Bicontinuous Microemulsion Phase Behavior and Structural Elucidation

Under specific conditions of composition and temperature, this compound can facilitate the formation of microemulsions. Unlike conventional emulsions, microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant.

A particularly interesting type of microemulsion is the bicontinuous phase, where both the oil and water phases form continuous, interpenetrating domains separated by a surfactant-rich interfacial film. The formation and structure of these bicontinuous microemulsions are highly sensitive to the surfactant's molecular geometry and the system's composition. Techniques such as small-angle X-ray scattering (SAXS) and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the intricate structures of these complex fluids.

The phase behavior of systems containing this compound can be mapped out in ternary phase diagrams, which show the different microemulsion structures (oil-in-water, water-in-oil, or bicontinuous) that exist at various compositions of oil, water, and surfactant.

Foam Stabilization Principles and Mechanisms

This compound, an anionic surfactant, plays a significant role in the formation and stabilization of foams. Its effectiveness stems from its ability to reduce the surface tension of the aqueous phase and create a resilient film at the air-water interface. The primary mechanisms contributing to foam stabilization by this compound involve the Marangoni effect and the creation of a mechanically robust interfacial layer.

When a foam bubble is subjected to mechanical stress or drainage, the surfactant concentration at the interface can become non-uniform. In areas where the film is stretched and thinned, the surface concentration of this compound decreases, leading to a local increase in surface tension. This gradient in surface tension induces a flow of the liquid from regions of lower surface tension (higher surfactant concentration) to regions of higher surface tension (lower surfactant concentration). This phenomenon, known as the Marangoni effect, counteracts the thinning of the foam lamellae, thereby enhancing the stability of the foam structure.

Furthermore, the adsorption of this compound molecules at the air-water interface forms a condensed film that imparts elasticity and mechanical strength to the bubble wall. This protective layer helps to prevent coalescence of adjacent bubbles and resists rupture due to external disturbances. The branched isohexyl chains of the molecule are likely to contribute to a less ordered, yet flexible, interfacial film, which can be crucial for long-term foam stability.

The foaming ability of a closely related compound, sodium dihexyl sulfosuccinate (B1259242) (often referred to as Aerosol MA-80), has been quantitatively assessed using the Ross-Miles method. These findings offer valuable insights into the foam generation and stability characteristics that can be expected from this compound.

Foam Test Parameter Result
MethodRoss Miles (ASTM D-1173)
Concentration0.5% solution
Temperature25°C
Initial Foam Volume (mL)40
Foam Volume after 15 minutes (mL)5

Data derived from the technical datasheet for Aerosol® MA-80 Surfactant, a sodium dihexyl sulfosuccinate. scribd.com

This data indicates that while the surfactant is capable of generating a moderate initial foam volume, the foam's persistence is limited, suggesting it may be more suited for applications requiring moderate foam stability or where rapid foam collapse is desired after a certain period. The foam generated is described as unstable, which can be advantageous in processes where long-lasting foam is not required. syensqo.comspecialchem.comcdn-website.com

Wettability Modification and Spreading Phenomena on Solid Surfaces

This compound is a highly effective wetting and spreading agent, a property attributable to its molecular structure which efficiently reduces the surface tension of aqueous solutions. cymitquimica.com This reduction in surface tension is a key factor in enhancing the ability of a liquid to spread over a solid surface. The effectiveness of a wetting agent is often quantified by its ability to lower the contact angle of a liquid droplet on a solid substrate. A lower contact angle signifies a greater degree of wetting.

The mechanism of wettability modification involves the adsorption of the surfactant molecules at the solid-liquid and liquid-air interfaces. The hydrophilic sulfonate group has an affinity for the aqueous phase, while the hydrophobic diisohexyl chains orient themselves away from the water. When an aqueous solution of this surfactant comes into contact with a solid surface, the surfactant molecules can adsorb onto the surface, altering its surface energy and promoting the spreading of the liquid.

This compound's ability to promote the penetration and spreading of organic liquids as films that break up into minute droplets is a key feature. scribd.comsyensqo.com This characteristic is particularly valuable in applications such as coatings, printing inks, and agricultural formulations where uniform coverage of a surface is essential. pcc.eu

The surface tension of aqueous solutions of the related sodium dihexyl sulfosuccinate (Aerosol MA-80) has been measured at various concentrations, demonstrating its efficiency in reducing surface tension even at low concentrations. scribd.com

Concentration (% solids) Surface Tension (dynes/cm)
1%27.8
0.5%28.1
0.25%28.5
0.1%29.2
0.01%34.6

Data derived from the technical datasheet for Aerosol® MA-80 Surfactant. scribd.com

The critical micelle concentration (CMC) of this type of surfactant is the concentration at which the surfactant molecules begin to form micelles in the bulk solution, and it represents the point of maximum surface tension reduction. For sodium dihexyl sulfosuccinate, the CMC is approximately 1.5% by weight. scribd.com This value indicates that the surfactant is effective at reducing surface tension over a wide range of concentrations.

Interactions of Sodium 1,4 Diisohexyl Sulphonatosuccinate with Polymeric and Biomimetic Systems

Surfactant-Polymer Complex Formation and Phase Behavior

Detailed research findings, including data tables on the specific interactions between Sodium 1,4-diisohexyl sulphonatosuccinate and polymers, are not available.

No specific studies detailing the complex formation, phase behavior, or critical aggregation concentrations for this compound with polyelectrolytes have been identified.

There is no available research documenting the association behavior, binding isotherms, or structural changes occurring from the interaction between this compound and non-ionic polymers.

Interaction with Model Biological Membranes and Lipid Bilayers for Membrane Mimicry Studies

Specific studies on the interaction of this compound with model biological membranes or lipid bilayers are absent from the current body of scientific literature. Consequently, information regarding its effects on membrane fluidity, permeability, or its potential for membrane mimicry is unavailable.

Protein-Surfactant Interactions and Conformational Dynamics

There is a lack of research on the interactions between this compound and various proteins. Therefore, data on binding affinities, effects on protein secondary and tertiary structures, and conformational dynamics are not available.

Nucleic Acid-Surfactant Self-Assembly and Nanostructure Formation

No published research was found that investigates the self-assembly processes between this compound and nucleic acids (DNA or RNA), or the formation of any resultant nanostructures.

Applications in Advanced Materials Science and Nanotechnology Through Mechanistic Understanding of Sodium 1,4 Diisohexyl Sulphonatosuccinate

Role in Template-Assisted Nanomaterial Synthesis

Template-assisted synthesis is a method used to create nanomaterials with precise control over their size, shape, and structure by using pre-existing templates. researchgate.net Surfactants like sodium 1,4-diisohexyl sulphonatosuccinate are pivotal in this process, acting as "soft" templates. researchgate.net

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are synthesized using surfactants as structure-directing agents. The fabrication mechanism involves the self-assembly of surfactant molecules in a solution to form micelles.

The mechanism begins with the formation of surfactant micelles in a solution containing inorganic precursor species (e.g., silica (B1680970) oligomers). diva-portal.org The type of mesophase formed (e.g., hexagonal, cubic, or lamellar) is dictated by the interaction between the charged surfactant headgroups and the inorganic species, as well as the surfactant's molecular geometry. diva-portal.org For an anionic surfactant like this compound, the negatively charged sulfonate headgroups interact with positively charged inorganic precursors.

The condensation and polymerization of the inorganic source around the micellar template solidify the structure. diva-portal.org Finally, the surfactant template is removed, typically through calcination or solvent extraction, leaving behind a solid material with a network of uniform, mesosized pores that mirror the structure of the original micellar assembly. researchgate.net The alkyl chain length of the surfactant is a key factor in determining the final pore size of the material. diva-portal.org

This compound is effective in stabilizing and dispersing nanoparticles in liquid media. The primary mechanism is electrostatic stabilization, where the surfactant molecules adsorb onto the surface of the nanoparticles.

The hydrophobic isohexyl tails anchor to the nanoparticle surface, while the hydrophilic sulfonate head groups extend into the surrounding aqueous medium. This creates a negative surface charge on the nanoparticles, leading to electrostatic repulsion between them. This repulsion counteracts the van der Waals attractive forces that would otherwise cause the nanoparticles to agglomerate. The result is a stable, well-dispersed colloidal suspension.

A synergistic effect can be observed when nanoparticles are combined with surfactants, enhancing foam stability by forming a network structure of nanoparticles in the film around bubbles. researchgate.net This improves the mechanical strength and resistance to drainage and deformation. researchgate.net

Encapsulation and Controlled Release System Design Principles

The self-assembly properties of this compound are fundamental to the design of encapsulation and controlled release systems. These systems are designed to entrap active molecules and release them under specific conditions.

The core principle involves the formation of micelles or vesicles in an aqueous solution. Hydrophobic active agents can be encapsulated within the hydrophobic core of the micelles, effectively solubilizing them in water. The structure of these aggregates, whether spherical micelles, worm-like micelles, or lamellar phases, can be controlled by varying factors such as surfactant concentration, temperature, and the presence of co-solvents or salts. researchgate.net

The release of the encapsulated substance is governed by the stability and permeability of the surfactant assembly. Release can be triggered by a change in environmental conditions such as pH, temperature, or ionic strength, which can disrupt the micellar structure and free the encapsulated agent. For instance, the presence of surfactant can alter the kinetics of phase separation in a dissolving solid dispersion, potentially leading to a more congruent and rapid release of both the drug and a polymer matrix. nih.gov

Fundamental Detergency Mechanisms and Surface Cleaning Sciences

The cleaning action of this compound is based on several fundamental physicochemical mechanisms. As an anionic surfactant, it is particularly effective at lifting and suspending particulate soils. ipcol.com

The primary mechanisms of detergency include:

Wetting: The surfactant lowers the surface tension of water, allowing the cleaning solution to penetrate fabrics and spread over surfaces more effectively. youtube.com

Micelle Formation and Solubilization: Above its critical micelle concentration (CMC), the surfactant forms micelles. The hydrophobic tails of the surfactant molecules in the micelle create a nonpolar core that can encapsulate oily and greasy dirt, lifting it from the surface and suspending it in the wash water. ipcol.com

Roll-up Mechanism: The surfactant adsorbs at the oil-water and solid-water interfaces, reducing the interfacial tension. This change in forces can cause an oily soil to "roll up" into a droplet that can be more easily detached from the surface.

Suspension and Prevention of Redeposition: Once the dirt is removed from the surface, the negatively charged micelles surround the soil particles. The electrostatic repulsion between the micelles and the often negatively charged surfaces prevents the dirt from redepositing. ipcol.com

The branched structure of the isohexyl chains can influence the packing of the surfactant molecules at interfaces, which can affect foaming properties and efficiency in different types of soils.

Enhanced Oil Recovery Mechanisms

In enhanced oil recovery (EOR), surfactants are used to mobilize residual oil trapped in reservoir rock pores after primary and secondary recovery methods. researchgate.net The application of surfactants like this compound involves complex fluid-fluid and fluid-rock interactions. researchgate.netesdm.go.id

The key mechanisms are:

Interfacial Tension (IFT) Reduction: The primary mechanism is the drastic reduction of the interfacial tension between the trapped oil and the injected water (brine). researchgate.netnih.gov By adsorbing at the oil-water interface, the surfactant lowers the IFT to ultra-low values (typically < 10⁻³ mN/m). This reduction significantly lowers the capillary forces that trap oil droplets in the pore throats of the reservoir rock, allowing them to be mobilized and displaced by the flooding fluid. researchgate.net

Wettability Alteration: Reservoir rocks can be oil-wet, which means the oil preferentially adheres to the rock surface, making it difficult to displace with water. researchgate.net this compound can adsorb onto the rock surface, with its hydrophilic head group oriented towards the water phase. This can shift the wettability of the rock from oil-wet to more water-wet, which helps to detach the oil film from the rock surface and improves the sweep efficiency of the water flood. nih.govresearchgate.net

Microemulsion Formation: At optimal conditions of salinity and temperature, the surfactant can form a microemulsion phase—a thermodynamically stable mixture of oil, water, and surfactant. nih.gov This phase has very low IFT with both oil and water, and it effectively extracts the trapped oil from the rock pores.

The effectiveness of these mechanisms is highly dependent on reservoir conditions such as temperature, brine salinity and composition, and the mineralogy of the reservoir rock. researchgate.net

Biodegradation and Environmental Fate Studies of Sodium 1,4 Diisohexyl Sulphonatosuccinate

Microbial Degradation Pathways and Metabolites Identification

The breakdown of Sodium 1,4-diisohexyl sulphonatosuccinate by microorganisms is a key process in its environmental degradation. This process involves a series of enzymatic reactions that transform the parent compound into simpler, less harmful substances.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, where oxygen is present, this compound is subject to primary biodegradation. Research on a range of alkyl sulfosuccinates has shown that the initial breakdown is not significantly hindered by the presence of terminal branching in the alkyl chains, a characteristic feature of the "isohexyl" group in the target compound. This suggests that the branched nature of the isohexyl chains does not prevent microorganisms from initiating the degradation process.

The primary mechanism of aerobic biodegradation is believed to involve the enzymatic cleavage of the ester bonds and the carbon-sulfur bond. One identified pathway for the biodegradation of sulfosuccinate (B1259242) itself involves a direct desulfonation step. In this process, bacteria such as Pseudomonas sp. can directly remove the sulfonate group as sulfite (B76179), which is then rapidly oxidized to sulfate. This initial cleavage of the C-S bond yields oxaloacetate, a common metabolite that can readily enter the citric acid cycle for further degradation and energy production.

While the complete metabolic pathway for this compound has not been fully elucidated, it is hypothesized that the degradation proceeds through the following steps:

Ester Hydrolysis: The two ester linkages are likely hydrolyzed by esterase enzymes, releasing isohexanol and sulfosuccinate.

Desulfonation: The sulfosuccinate is then desulfonated to oxaloacetate and sulfite.

Oxidation of Isohexanol: The released isohexanol, a branched-chain alcohol, is expected to be oxidized through various enzymatic steps into smaller molecules that can enter central metabolic pathways.

The table below summarizes the key enzymes and initial metabolites involved in the proposed aerobic degradation pathway.

Enzyme Substrate Product(s)
EsteraseThis compoundIsohexanol, Sulfosuccinate
SulfonataseSulfosuccinateOxaloacetate, Sulfite
Alcohol DehydrogenaseIsohexanolIsohexanal

Anaerobic Biodegradation Studies

In anaerobic environments, which lack oxygen, the biodegradation of surfactants is generally slower and less complete compared to aerobic conditions. For sulfosuccinates, studies have indicated that while primary biodegradation can occur, the extent of ultimate mineralization (the complete breakdown to carbon dioxide, water, and inorganic salts) is often limited, particularly for those with branched alkyl chains.

The anaerobic degradation of this compound is expected to be less efficient than its aerobic counterpart. The initial hydrolytic cleavage of the ester bonds may still occur, but the subsequent degradation of the branched isohexanol and the sulfosuccinate moiety is likely to be a rate-limiting step for many anaerobic microbial communities. The presence of the sulfonate group can also pose a challenge for some anaerobic microorganisms.

Environmental Persistence and Transformation Mechanisms (excluding ecotoxicity endpoints)

The environmental persistence of this compound is influenced by a combination of its chemical structure and the prevailing environmental conditions. As an anionic surfactant, it has a tendency to adsorb to sediments and organic matter in soil and aquatic environments. This adsorption can reduce its bioavailability to microorganisms, potentially slowing down its degradation rate.

The branched isohexyl chains, while not preventing initial biodegradation, may contribute to a longer environmental half-life compared to linear alkyl sulfosuccinates, especially under anaerobic conditions. The ester linkages in the molecule are susceptible to abiotic hydrolysis, particularly at extreme pH values, which can be a contributing factor to its transformation in the environment, independent of microbial activity.

The ultimate environmental fate of the carbon from this compound under aerobic conditions is expected to be incorporation into microbial biomass and conversion to carbon dioxide. The sulfur from the sulfonate group is transformed into inorganic sulfate. Under anaerobic conditions, incomplete degradation may lead to the accumulation of intermediate metabolites.

Bioremediation Potential and Strategies for Compound Removal

The inherent biodegradability of this compound, particularly under aerobic conditions, suggests a good potential for bioremediation of contaminated sites. Bioremediation strategies would focus on creating optimal conditions for the growth and activity of indigenous or introduced microorganisms capable of degrading this surfactant.

Bioaugmentation , the introduction of specific microbial strains with known degradative capabilities, could be a viable strategy. Strains of Pseudomonas and Comamonas have been shown to be effective in degrading sulfosuccinates and other sulfonated compounds. nih.gov

Biostimulation , the modification of the environment to stimulate the activity of native microorganisms, is another promising approach. This could involve:

Aeration: Supplying oxygen to contaminated soil or water to enhance aerobic biodegradation pathways.

Nutrient Addition: Providing essential nutrients like nitrogen and phosphorus to support microbial growth.

pH Adjustment: Ensuring the pH of the contaminated medium is within the optimal range for microbial activity.

The table below outlines potential bioremediation strategies for this compound contamination.

Strategy Description Key Considerations
Bioaugmentation Introduction of specialized microorganisms (e.g., Pseudomonas sp., Comamonas sp.) to the contaminated site.Survival and activity of introduced strains in the specific environment.
Biostimulation Enhancement of the activity of indigenous microbial populations through the addition of nutrients, oxygen, or other limiting factors.Site-specific conditions and the nutritional requirements of the native degrading microorganisms.
Cometabolism The degradation of the surfactant by microorganisms that use other organic compounds as their primary energy source.Presence of a suitable primary substrate to support microbial growth.

Advanced Analytical and Spectroscopic Methodologies for Studying Sodium 1,4 Diisohexyl Sulphonatosuccinate

Surface-Sensitive Techniques for Interfacial Behavior

Surface Tensiometry and Interfacial Rheology

Surface tensiometry is a fundamental tool for determining the efficiency and effectiveness of Sodium 1,4-diisohexyl sulphonatosuccinate as a surfactant. It measures the reduction in surface tension at an air-water or oil-water interface as a function of surfactant concentration. This data allows for the determination of the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk phase.

Interfacial rheology probes the mechanical properties of the adsorbed surfactant layer at an interface. By subjecting the interface to controlled deformations (expansion, compression, or shear), the viscoelastic response of the this compound film can be quantified. These measurements are crucial for understanding the stability of emulsions and foams stabilized by this surfactant. The dilatational and shear moduli, obtained from these experiments, provide information on the strength and elasticity of the interfacial layer.

PropertyDescription
Surface Tension The force per unit length at the interface between a liquid and another phase (e.g., air). Measured in mN/m.
Interfacial Tension The force per unit length at the interface between two immiscible liquids (e.g., oil and water). Measured in mN/m.
Dilatational Modulus A measure of the resistance of an interface to a change in its area. It quantifies the elasticity of the interfacial film.
Shear Modulus A measure of the resistance of an interface to a shearing force. It quantifies the in-plane rigidity of the interfacial film.

Neutron Reflectivity and X-ray Reflectivity for Adsorbed Layers

Neutron and X-ray reflectivity are powerful, non-invasive techniques used to determine the structure of adsorbed layers of this compound at a molecular level. These methods provide detailed information about the thickness, density, and composition of the surfactant film at an interface.

In a typical experiment, a beam of neutrons or X-rays is directed at a flat interface (e.g., the surface of a surfactant solution). The intensity of the reflected beam is measured as a function of the angle of incidence. By analyzing the resulting reflectivity profile, it is possible to construct a detailed model of the interfacial structure. This includes the thickness of the layer of hydrophobic tails and hydrophilic headgroups, the extent of their hydration, and the orientation of the surfactant molecules relative to the interface.

Microscopic Techniques for Morphological Characterization of Aggregates

Direct visualization of the aggregates formed by this compound in solution is achieved through advanced microscopy techniques. These methods provide invaluable information on the size, shape, and internal structure of the self-assembled structures.

Transmission Electron Microscopy (TEM) and Cryo-TEM

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the morphology of this compound aggregates. To prepare a sample for conventional TEM, a staining agent is often required to enhance the contrast between the surfactant aggregates and the surrounding medium.

Cryogenic-TEM (Cryo-TEM) is a specialized version of TEM where the sample is rapidly frozen in a thin layer of vitrified ice. This process preserves the native structure of the aggregates in their solution state, avoiding potential artifacts from drying or staining. Cryo-TEM is particularly useful for visualizing the delicate structures of micelles, vesicles, or other complex assemblies formed by this compound.

TechniqueSample PreparationInformation Obtained
TEM Typically requires negative staining to enhance contrast. The sample is dried.Provides high-resolution images of the size and shape of dried aggregates.
Cryo-TEM The sample is rapidly vitrified in a thin film of ice.Reveals the morphology of aggregates in their native, hydrated state.

Atomic Force Microscopy (AFM) of Adsorbed Layers and Self-Assembled Structures

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image adsorbed layers and self-assembled structures of this compound on a solid substrate. In AFM, a sharp tip attached to a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is used to create a topographical image of the surface with nanometer resolution.

AFM can be operated in different modes to obtain information not only about the topography but also about the mechanical and adhesive properties of the adsorbed surfactant layer. This technique is particularly valuable for studying the initial stages of surfactant adsorption and the formation of surface aggregates.

Computational and Theoretical Modeling of Sodium 1,4 Diisohexyl Sulphonatosuccinate Behavior

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Adsorption

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.gov For Sodium 1,4-diisohexyl sulphonatosuccinate, MD simulations can elucidate the dynamic processes of micellization in bulk solution and adsorption at interfaces, such as air-water or oil-water. mdpi.com

The simulation process begins by constructing a system box containing a defined number of surfactant and solvent (e.g., water) molecules. The interactions between atoms are governed by a set of parameters known as a force field (e.g., GROMOS, CHARMM, OPLS). nih.gov MD simulations of similar anionic surfactants have shown that the choice of force field, particularly the parameters for the counter-ions (Na+) and the sulfonate headgroup, significantly influences the predicted aggregate structure. nih.gov An accurate force field is essential for reproducing experimental observations.

Research Findings:

Self-Assembly: Simulations can track the spontaneous aggregation of individual surfactant molecules (monomers) into micelles. Key insights include the determination of the aggregation number (the number of monomers per micelle), the shape and size of the micelle, and the arrangement of the isohexyl tails within the micellar core. For similar surfactants, simulations reveal that the hydrophobic tails sequester themselves away from water, while the hydrophilic sulfonate headgroups remain exposed to the aqueous phase. aalto.fi

Interfacial Adsorption: At an interface, MD simulations can model the orientation and packing of surfactant molecules. mdpi.com The isohexyl chains would be expected to orient towards the non-aqueous phase (air or oil), while the sulfonate headgroup remains in the water phase. Analysis of the simulation trajectory provides data on surface coverage, interfacial thickness, and the reduction in interfacial tension, which are key measures of surfactant efficiency. mdpi.com

Counter-ion Binding: The radial distribution function (RDF) between the sodium counter-ions and the oxygen atoms of the sulfonate headgroup can be calculated. This analysis reveals the extent of counter-ion binding to the micelle surface, which is critical for understanding the electrostatic interactions that govern micellar stability. nih.gov

Table 1: Representative Parameters in a Molecular Dynamics Simulation for Surfactant Systems

ParameterDescriptionTypical Value/Model
Force FieldDefines the potential energy function and parameters for atoms, bonds, angles, and dihedrals.GROMOS, CHARMM, OPLS-AA
Water ModelSpecifies the geometry and interaction parameters for water molecules.SPC/E, TIP3P, TIP4P
EnsembleDefines the thermodynamic variables that are kept constant during the simulation.NPT (constant Number of particles, Pressure, Temperature)
TemperatureSystem temperature.298 K (Room Temperature)
Simulation TimeThe duration of the simulation.50 - 200 nanoseconds (ns)

Density Functional Theory (DFT) Calculations for Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. Unlike MD, which treats atoms as classical particles, DFT provides detailed information about electron distribution and molecular orbitals. For a single molecule of this compound, DFT is used to determine its most stable three-dimensional shape (conformation) and its intrinsic electronic properties.

Research Findings:

Molecular Conformation: DFT calculations can identify the lowest-energy geometry of the surfactant molecule by optimizing bond lengths, bond angles, and dihedral angles. This is particularly important for the branched isohexyl chains, as their specific arrangement influences packing efficiency in micelles and at interfaces.

Electronic Structure: DFT can map the electron density distribution across the molecule, allowing for the calculation of partial atomic charges. This analysis would confirm the high negative charge localization on the sulfonate headgroup and the nonpolar nature of the hydrocarbon tails.

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. These quantum chemical descriptors are fundamental inputs for more advanced predictive models like QSAR.

Coarse-Grained Models for Mesoscale Simulations of Aggregation Phenomena

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. To study larger-scale phenomena, such as the formation of complex phases (e.g., lamellar, hexagonal) or the behavior in microemulsions, coarse-grained (CG) modeling is employed.

In a CG model, groups of atoms are represented as single interaction sites or "beads." aalto.fi For this compound, the sulfonate headgroup, the sodium ion, and segments of the isohexyl tails could each be represented as individual beads. This simplification reduces the number of particles in the system, enabling simulations of millions of molecules over microseconds.

Research Findings:

Mesoscale Morphologies: CG simulations, often using methods like Dissipative Particle Dynamics (DPD), can predict the self-assembly of surfactants into various morphologies beyond simple spherical micelles. rsc.orgresearchgate.net Depending on concentration and solvent conditions, the formation of rod-like micelles, worm-like micelles, or lamellar bilayers can be observed. aalto.fiaalto.fi

Phase Behavior: By systematically varying surfactant concentration and solvent polarity in the model, CG simulations can help construct phase diagrams. Studies on the similar AOT surfactant have successfully used DPD models to predict transitions from reverse micelles in nonpolar solvents to lamellar structures in polar solvents. aalto.fi

Dynamic Processes: These models can capture dynamic processes that are inaccessible to all-atom MD, such as micelle fusion and fission, or the solubilization of oil within a micellar core to form a microemulsion.

Predictive Models for Critical Micelle Concentration and Phase Behavior

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant. scispace.com Predictive computational models aim to estimate the CMC directly from the molecular structure, reducing the need for laborious experiments. nih.gov

Research Findings:

Machine Learning Approaches: Modern approaches utilize machine learning algorithms, such as Graph Convolutional Neural Networks (GCNs), which learn the relationship between a surfactant's molecular graph and its experimental CMC value. chemrxiv.org These models are trained on large datasets of diverse surfactants and can predict the CMC for new molecules like this compound with high accuracy. nih.govchemrxiv.org The model learns to identify key structural features—such as tail length, branching, and headgroup type—that influence the CMC. chemrxiv.org

Thermodynamic Models: Other models predict CMC based on thermodynamic principles, calculating the Gibbs free energy of micellization. nih.gov These models often use parameters derived from molecular simulations or quantum chemistry to partition the free energy into contributions from the hydrophobic tails, the hydrophilic headgroup, and electrostatic interactions.

Table 2: Example of a Predictive Model Input/Output for Surfactant CMC

Input Feature (from Molecular Structure)DescriptionModel Output
Molecular GraphRepresentation of atoms and bonds.Predicted log(CMC)
Number of Carbon Atoms in TailRelates to hydrophobicity.
Presence of BranchingAffects packing and hydrophobicity.
Headgroup TypeDetermines electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights (excluding toxicity prediction)

Quantitative Structure-Activity Relationship (QSAR), or Quantitative Structure-Property Relationship (QSPR), models are statistical methods that correlate a molecule's properties with its structural features, which are encoded as numerical values called "molecular descriptors." scispace.comdntb.gov.ua For this compound, QSAR can provide mechanistic insights into how its specific structure dictates its surfactant activity.

The process involves:

Calculating Molecular Descriptors: A wide range of descriptors for the diisohexyl sulphonatosuccinate structure are computed. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors from DFT (e.g., dipole moment).

Model Building: A mathematical model is created that links these descriptors to an experimental property, such as the CMC. scispace.com Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to build the relationship. dntb.gov.ua

Mechanistic Interpretation: The resulting QSAR equation reveals which descriptors have the most significant impact on the property. For instance, a model might show that the CMC is most strongly influenced by the tail's surface area and the charge on the sulfonate group. This provides a clear, quantitative link between molecular structure and surfactant function.

Table 3: Common Molecular Descriptors Used in QSAR Models for Surfactants

Descriptor CategoryExample DescriptorInformation Provided
ConstitutionalMolecular WeightOverall size of the molecule.
TopologicalWiener Index, Kier Shape IndicesMolecular branching and shape.
GeometricalSolvent Accessible Surface Area (SASA)The surface area of the molecule accessible to a solvent.
ElectronicDipole Moment, Partial ChargesPolarity and charge distribution.

Future Directions and Emerging Research Avenues for Sodium 1,4 Diisohexyl Sulphonatosuccinate

Integration with Smart Materials and Responsive Systems (e.g., stimuli-responsive self-assembly)

The branched structure of Sodium 1,4-diisohexyl sulphonatosuccinate offers distinct advantages in the design of "smart" materials that can respond to external stimuli. The isohexyl chains can influence the packing and geometry of self-assembled structures, making them potentially more sensitive to environmental changes compared to their linear-chain counterparts.

Future research is anticipated to focus on harnessing these properties to create dynamic systems. The self-assembly of surfactants is a delicate balance of forces that can be perturbed by various triggers. mdpi.com For branched-chain anionic surfactants, the packing constraints and steric hindrance introduced by the branched chains can lead to unique aggregation behaviors. researchgate.netmdpi.com

Stimuli-Responsive Self-Assembly:

The development of stimuli-responsive systems, where the surfactant's aggregation behavior is controlled by external triggers, is a promising area. mdpi.com Research into the following stimuli could unlock novel applications:

Thermo-responsive Systems: The solubility and aggregation of surfactants can be highly dependent on temperature. For this compound, research could explore the precise temperature at which it undergoes significant changes in its self-assembled structures, such as a transition from micelles to vesicles. This property is crucial for developing materials with tunable viscosity or controlled release capabilities that are activated by a change in temperature. polimi.it

Photo-responsive Systems: By incorporating photo-sensitive moieties into formulations with this compound, it may be possible to create systems that respond to light. mit.edu UV or visible light could be used to trigger changes in the surfactant's molecular geometry or its interactions, leading to reversible emulsification or de-emulsification. mit.eduarxiv.orgescholarship.org This could be particularly useful in applications requiring on-demand control over interfacial properties. mit.edu

CO2-switchable Systems: The use of carbon dioxide as a "green" trigger to alter surfactant properties is a rapidly growing field of research. nih.govrsc.org For this compound, research could investigate its potential to interact with CO2, leading to a reversible change in its charge or hydrophilicity. queensu.canih.govdtu.dk This "switching" capability could be employed in applications such as enhanced oil recovery, switchable solvents, and environmentally friendly cleaning formulations where the surfactant's activity needs to be turned on and off. nih.govqueensu.ca

The table below outlines potential research directions for stimuli-responsive self-assembly of this compound.

StimulusPotential Response of Self-Assembled StructuresPotential Applications
Temperature Transition between micellar and lamellar phasesControlled drug delivery, smart fluids with tunable viscosity
Light Reversible formation and breaking of emulsionsPhoto-controlled cleaning agents, light-activated release systems
CO2 Switchable surface activity and emulsification propertiesEnvironmentally benign enhanced oil recovery, recyclable detergents

Role in Sustainable Chemical Technologies and Circular Economy Concepts

The principles of green chemistry and the circular economy are increasingly guiding the development of new chemical products and processes. chemicalproductsokc.com Surfactants play a crucial role in many industrial processes, and their environmental impact is a significant consideration. nih.gov this compound, with its potential for biodegradability and synthesis from renewable resources, is well-aligned with these sustainability goals. chemicalproductsokc.comresearchandmarkets.com

Sustainable Synthesis and Biodegradability:

Furthermore, detailed studies on the biodegradability of this compound will be critical. chemicalproductsokc.com As an anionic surfactant, understanding its degradation pathways in various environmental compartments is essential for its classification as an environmentally friendly chemical. nih.gov The inherent biodegradability of many sulfosuccinate (B1259242) surfactants makes them attractive alternatives to more persistent surfactants. ripi.iradebiotech.org

Applications in Circular Economy Models:

The concept of a circular economy emphasizes the reuse and recycling of materials to minimize waste. nih.govpsecommunity.org this compound could play a role in several circular economy models:

Recyclable Cleaning Formulations: The development of "smart" cleaning agents that can be recovered and reused is a key goal. The stimuli-responsive properties discussed earlier could enable the separation of the surfactant from the cleaning solution after use, allowing for its recycling.

Enhanced Resource Recovery: In processes such as mineral flotation or the recycling of plastics, surfactants are used to separate different materials. The specific interfacial properties of this compound could be optimized for the selective separation and recovery of valuable resources from waste streams.

Bio-based Product Formulations: As the bio-economy grows, there will be an increasing need for high-performance, bio-based surfactants for use in formulations of bio-pesticides, bio-lubricants, and other green products. The compatibility of this compound with bio-derived ingredients will be an important area of study.

The following table summarizes the potential role of this compound in sustainable chemical technologies.

Research AreaFocus of InvestigationDesired Outcome
Sustainable Synthesis Use of renewable feedstocks (e.g., bio-based isohexanol)Reduced carbon footprint and reliance on fossil fuels
Biodegradability Aerobic and anaerobic degradation pathways and ratesConfirmation of its environmental safety profile
Circular Economy Development of recyclable formulations and resource recovery applicationsMinimization of waste and enhanced resource efficiency

Interdisciplinary Research Synergies and Novel Fundamental Discoveries

The future of materials science and chemical technology lies in the convergence of different scientific disciplines. The unique properties of this compound make it a versatile tool for a wide range of interdisciplinary research endeavors, which could lead to novel fundamental discoveries.

Synergies with Nanotechnology:

The self-assembly of surfactants into nanoscale structures is a cornerstone of nanotechnology. ijcmas.comresearchgate.net The branched structure of this compound could be exploited to create novel nanostructures with unique properties. nih.gov

Template for Nanomaterial Synthesis: The micelles or vesicles formed by this surfactant could serve as templates for the synthesis of nanoparticles with controlled size and shape. The branched chains may offer a different level of control over the templating process compared to linear-chain surfactants.

Stabilizer for Nanodispersions: The effective stabilization of nanoparticles in various media is crucial for their application. The steric hindrance provided by the isohexyl groups could enhance the stability of nanoparticle dispersions, preventing aggregation. nih.gov

Drug Delivery Vehicles: The self-assembled aggregates of this compound could be investigated as carriers for the targeted delivery of therapeutic agents. The branched structure might influence the encapsulation efficiency and release kinetics of drugs. nih.gov

Fundamental Studies of Self-Assembly:

While the self-assembly of simple surfactants is well-understood, the behavior of more complex architectures like branched-chain surfactants still presents many open questions. researchgate.net Fundamental research on this compound could provide deeper insights into the thermodynamics and kinetics of self-assembly.

Influence of Branching on Aggregate Morphology: Detailed studies using techniques like small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM) could reveal how the position and length of the branches influence the shape and size of the aggregates.

Interfacial Properties: The behavior of this compound at various interfaces (e.g., air-water, oil-water) is critical to its performance. Advanced analytical techniques could be used to probe the molecular arrangement and dynamics at these interfaces, leading to a better understanding of its emulsifying and foaming properties.

The table below highlights potential interdisciplinary research synergies for this compound.

Interdisciplinary FieldPotential Research FocusPotential for Novel Discoveries
Nanotechnology Templated synthesis of anisotropic nanoparticlesNew classes of functional nanomaterials with tailored properties
Biophysics Interaction with lipid membranes and proteinsUnderstanding the molecular mechanisms of surfactant-biomolecule interactions
Colloid & Interface Science Dynamics of self-assembly and interfacial phenomenaA more comprehensive model for predicting the behavior of branched-chain surfactants

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 1,4-diisohexyl sulphonatosuccinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of succinic acid with isohexyl alcohol, followed by sulfonation and neutralization with sodium hydroxide. Critical parameters include:

  • Temperature control : Excess heat may lead to side reactions (e.g., hydrolysis of ester groups).
  • Stoichiometric ratios : Precise molar ratios of isohexyl alcohol to succinic acid (1:1) ensure minimal unreacted starting materials .
  • Purification : Liquid-liquid extraction or column chromatography (silica gel, methanol/chloroform eluent) removes sulfonic acid byproducts. Confirmation of structure via 1^1H NMR (δ 0.8–1.6 ppm for branched alkyl protons) and FT-IR (S=O stretching at ~1180–1200 cm1^{-1}) is essential .

Q. How can researchers characterize the critical micelle concentration (CMC) and surface activity of this compound?

  • Methodological Answer :

  • Tensiometry : Measure surface tension vs. log concentration; CMC is identified at the inflection point. For this compound, expect lower CMC (≈0.1–1 mM) due to branched alkyl chains enhancing hydrophobic interactions .
  • Conductivity : Sudden change in slope of specific conductivity vs. concentration indicates micelle formation.
  • Dye solubilization : Use hydrophobic dyes (e.g., Sudan III) to visualize micellar aggregation .

Q. What analytical techniques are optimal for assessing purity and structural integrity?

  • Methodological Answer :

  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (388.5 g/mol) and detects impurities (e.g., incomplete sulfonation products) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) quantify residual alcohols or sulfonic acids .
  • Elemental analysis : Validate sodium content (≈5.9% by weight) to confirm stoichiometry .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in biodegradation data between laboratory and environmental studies?

  • Methodological Answer :

  • Controlled variable testing : Compare OECD 301B (ready biodegradability) under varying pH, temperature, and microbial consortia to simulate field conditions. Persistent results in lab tests (no >60% degradation in 28 days) suggest environmental recalcitrance, necessitating isotope-labeled tracer studies to track metabolites .
  • QSAR modeling : Predict biodegradation pathways using branched-chain hydrophobicity (log Kow ≈ 3.5) and sulfonate group stability .

Q. What experimental approaches elucidate the compound’s interaction with lipid bilayers in membrane permeability studies?

  • Methodological Answer :

  • Fluorescence anisotropy : Use DPH-labeled liposomes to measure changes in membrane fluidity upon surfactant incorporation.
  • Calorimetry (DSC) : Detect phase transition shifts in dipalmitoylphosphatidylcholine (DPPC) bilayers, indicating surfactant-induced disorder .
  • Cryo-TEM : Visualize structural disruptions (e.g., pore formation) at concentrations above CMC .

Q. How does the branched isohexyl chain influence synergistic effects in mixed surfactant systems compared to linear-chain analogues?

  • Methodological Answer :

  • Surface tension reduction : Compare CMC values in binary systems (e.g., with nonionic surfactants like Triton X-100). Branched chains reduce steric hindrance, enhancing packing efficiency at interfaces.
  • Phase diagram analysis : Map micellar/lamellar phases using small-angle X-ray scattering (SAXS). For example, this compound may form smaller micelles (radius ≈2–3 nm) vs. linear-chain homologs .

Key Research Gaps

  • Environmental fate : Limited data on photodegradation pathways and ecotoxicology in aquatic ecosystems.
  • Structure-activity relationships : Systematic studies comparing isohexyl vs. cyclohexyl derivatives (e.g., Sodium 1,4-dicyclohexyl sulphonatosuccinate, CAS 23386-52-9) are needed .

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